molecular formula C19H19N3O4 B2891405 1-(2H-1,3-benzodioxol-5-yl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea CAS No. 954610-15-2

1-(2H-1,3-benzodioxol-5-yl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea

Cat. No.: B2891405
CAS No.: 954610-15-2
M. Wt: 353.378
InChI Key: AOFCAWOCTDYKLA-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a pyrrolidinone structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyrrolidinone structure: This could involve the reaction of an appropriate amine with a ketone to form the pyrrolidinone ring.

    Coupling reactions: The final step would involve coupling the benzo[d][1,3]dioxole moiety with the pyrrolidinone structure using urea as a linking group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-phenylurea: Lacks the pyrrolidinone structure.

    3-(Benzo[d][1,3]dioxol-5-yl)-1-phenylpyrrolidin-2-one: Lacks the urea linkage.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-3-yl)urea: Lacks the phenyl group.

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is unique due to its combination of a benzo[d][1,3]dioxole moiety, a pyrrolidinone structure, and a urea linkage. This unique structure may confer specific biological activities or chemical properties not found in similar compounds.

Biological Activity

1-(2H-1,3-benzodioxol-5-yl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a complex organic compound notable for its potential biological activities. This compound combines a benzodioxole ring and a pyrrolidinone moiety, which may contribute to its unique pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18H17N3O4
Molar Mass 341.35 g/mol

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Modulation : It could interact with various cellular receptors, influencing signal transduction pathways and cellular responses.
  • DNA Interaction : Potential intercalation into DNA may affect gene expression and cellular function, leading to altered cell proliferation or apoptosis.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Anticancer Activity

Studies suggest that derivatives of benzodioxole compounds exhibit anticancer properties. For instance, the structural similarity of this compound to known anticancer agents indicates it may inhibit tumor growth through apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

The presence of the benzodioxole moiety is linked to anti-inflammatory activities. Compounds containing this structure have been shown to reduce pro-inflammatory cytokine production in vitro, suggesting that this compound could be explored for treating inflammatory diseases.

Neuroprotective Properties

Given the involvement of pyrrolidinone derivatives in neuropharmacology, there is potential for this compound to exhibit neuroprotective effects. Research into similar compounds has shown promise in mitigating neurodegenerative conditions by modulating neurotransmitter systems.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that benzodioxole derivatives inhibited cancer cell proliferation in vitro and induced apoptosis in human cancer cell lines .
  • Inflammation Modulation : Research indicated that compounds with similar structures reduced inflammation markers in animal models of arthritis, highlighting their therapeutic potential .
  • Neuropharmacological Investigation : Another study revealed that pyrrolidinone-based compounds improved cognitive function in models of Alzheimer's disease by enhancing synaptic plasticity .

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

Compound Name Biological Activity Notes
1-(2H-benzodioxol-5-yl)-3-(5-Oxo-pyrrolidin)ureaAnticancer, Anti-inflammatorySimilar structure; explored for drug design
1-(2H-benzodioxol)-4-(substituted phenyl)ureasAntimicrobialVariants show broad-spectrum activity
2-(benzodioxol)-4-pyridylureaNeuroprotectiveEffective in neurodegenerative models

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-18-8-13(11-22(18)15-4-2-1-3-5-15)10-20-19(24)21-14-6-7-16-17(9-14)26-12-25-16/h1-7,9,13H,8,10-12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFCAWOCTDYKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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